4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester
Overview
Description
4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester is a useful research compound. Its molecular formula is C12H19N3O3 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
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Mechanism of Action
They have been reported to act as GABA A receptor positive allosteric modulators . Additionally, other compounds with this core structure have been developed as proton pump inhibitors, aromatase inhibitors, and nonsteroidal anti-inflammatory drugs (NSAIDs) .
The structural resemblance between the fused imidazo[4,5-c]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .
Biochemical Analysis
Biochemical Properties
4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to modulate the activity of GABA receptors, which are essential for neurotransmission in the central nervous system . Additionally, it can inhibit proton pumps, thereby affecting gastric acid secretion . The interactions between this compound and these biomolecules are primarily based on binding affinities and structural compatibility.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the signaling pathways associated with neurotransmission, leading to changes in neuronal activity and behavior . Furthermore, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and organ damage. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in potential treatments.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall metabolic homeostasis. Understanding the metabolic pathways of this compound is vital for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate its movement across cellular membranes and its accumulation in specific tissues. The localization and accumulation of this compound can influence its activity and therapeutic potential, making it essential to understand its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-8-10(9(15)6-16)14-7-13-8/h7,9,16H,4-6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHUHLDJHHELTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1CO)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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